molecular formula C18H17N3O3S B12132894 N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide

N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide

Cat. No.: B12132894
M. Wt: 355.4 g/mol
InChI Key: IVEUBKKWIHCLDZ-UHFFFAOYSA-N
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Description

N-[4-(Ethylsulfamoyl)phenyl]quinoline-2-carboxamide is a quinoline-based carboxamide derivative featuring a sulfamoylphenyl substituent. Quinoline carboxamides are a prominent scaffold in medicinal chemistry due to their versatility in targeting enzymes (e.g., kinases, cytochrome P450 isoforms) and their tunable pharmacokinetic properties .

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide

InChI

InChI=1S/C18H17N3O3S/c1-2-19-25(23,24)15-10-8-14(9-11-15)20-18(22)17-12-7-13-5-3-4-6-16(13)21-17/h3-12,19H,2H2,1H3,(H,20,22)

InChI Key

IVEUBKKWIHCLDZ-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate to form the ethylsulfamoyl derivative. This intermediate is then reacted with 2-chloroquinoline-4-carboxylic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. The compound may also interfere with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Quinoline carboxamides are often modified at the 2- or 4-position to optimize target binding. Key analogs and their distinguishing features include:

Compound Name Substituents Key Features Reference
N-[4-(Ethylsulfamoyl)phenyl]quinoline-2-carboxamide 2-Carboxamide, 4-ethylsulfamoylphenyl Polar sulfamoyl group; potential hydrogen bonding Target
N-(2-Morpholin-4-ylethyl)-2-phenylquinoline-4-carboxamide 4-Carboxamide, 2-phenyl, morpholine-ethyl chain Improved solubility via morpholine; steric bulk
N-(4-Bromophenyl)quinoline-2-carboxamide 2-Carboxamide, 4-bromophenyl Halogen bonding potential; electron-withdrawing bromine
N-(4-((Tert-butyldimethylsilyloxy)methyl)phenyl)-2-phenylquinoline-4-carboxamide 4-Carboxamide, silyl-protected hydroxymethyl Hydrophobic silyl group; requires deprotection for activity
2-(4-Ethoxyphenyl)-N-phenylquinoline-4-carboxamide 4-Carboxamide, 4-ethoxyphenyl Electron-donating ethoxy group; altered π-stacking

Key Observations :

  • Positional Isomerism : The 2-carboxamide (target) vs. 4-carboxamide (e.g., ) alters the spatial orientation of the pharmacophore, affecting target binding modes.
  • Sulfamoyl vs. Morpholine: The ethylsulfamoyl group (target) provides hydrogen-bond donors/acceptors, while morpholine () enhances solubility but lacks direct H-bonding to the sulfonamide.
  • Halogen vs. Sulfamoyl : Bromophenyl () enables halogen bonding, whereas sulfamoyl offers polarity without steric bulk.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Morpholine-containing analogs () exhibit higher aqueous solubility than the target’s ethylsulfamoyl group, which is moderately polar but less hydrophilic.
  • Stability : The ethylsulfamoyl group is more stable than silyl-protected () or epoxide-containing derivatives (), which may hydrolyze under physiological conditions.
  • Bioavailability : The target’s compact sulfamoyl group may enhance membrane permeability compared to bulkier tert-butyldimethylsilyl () or morpholine-ethyl chains ().

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